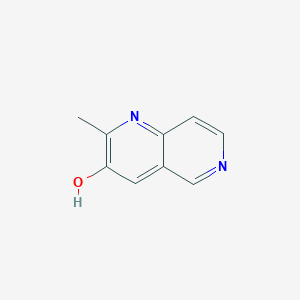

2-Methyl-1,6-naphthyridin-3-ol

Übersicht

Beschreibung

2-Methyl-1,6-naphthyridin-3-ol is a compound that falls within the class of naphthyridines, which are heterocyclic compounds containing a nitrogen atom in the ring structure. These compounds are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of naphthyridine derivatives, including those similar to 2-Methyl-1,6-naphthyridin-3-ol, has been explored through various methods. For instance, the synthesis of tetrahydro-1,6-naphthyridine methyl homologs was achieved by chemical modification of pyridine derivatives and condensation reactions followed by debenzylation . Another method involved the reaction of isocyanopyridines with organolithiums to produce trisubstituted naphthyridines . Additionally, a novel procedure for synthesizing 1,6-naphthyridin-2(1H)-ones and their derivatives was described, which included cyclization and Curtius rearrangement steps . The synthesis of 2,6-naphthyridine derivatives was also reported, where cyclization of specific nitriles was a key step . Improvements in the one-step synthesis of naphthyridine derivatives and their subsequent methylation were achieved using dimethyl sulfoxide and base .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives has been characterized using various spectroscopic techniques. For example, the UV spectra of 2,6-naphthyridine and its derivatives were recorded to understand their electronic properties . The crystal structure of a 1,6-naphthyridin-2(1H)-one derivative was determined using X-ray diffraction, providing insights into the molecular conformation and potential interactions .

Chemical Reactions Analysis

Naphthyridine derivatives undergo a range of chemical reactions that modify their structure and properties. For instance, reactions with active methylene compounds have been used to synthesize 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones, which are of pharmaceutical importance . The reactivity of naphthyridines with various reagents can lead to the formation of compounds with different substituents, affecting their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. For example, the synthesis and characterization of a novel benzo[h]chromeno[2,3-b][1,6]naphthyridine derivative included DFT calculations, electronic structure analysis, and NLO properties . These properties are crucial for understanding the behavior of these compounds in different environments and their potential applications.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methyl-1,6-naphthyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-9(12)4-7-5-10-3-2-8(7)11-6/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQVIMHRWJJKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=NC=CC2=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,6-naphthyridin-3-ol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1289947.png)

![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)